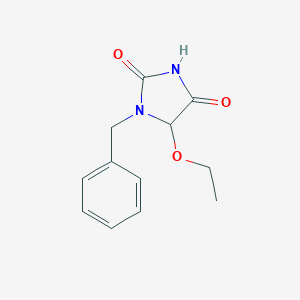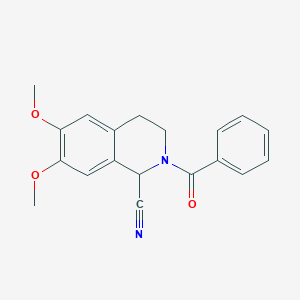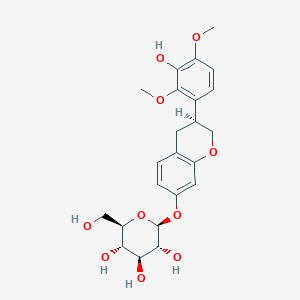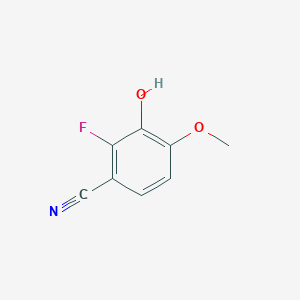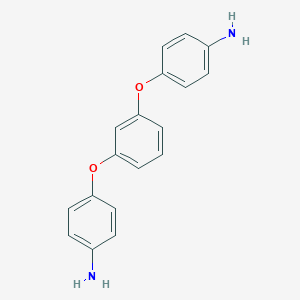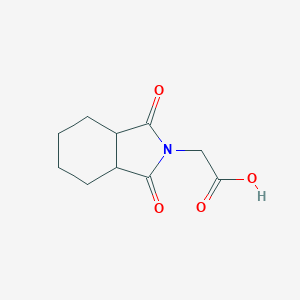
2,5-Dimethylpyrrolidine-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylpyrrolidine-1-propanol (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a chiral molecule that has a pyrrolidine ring with two methyl groups and a hydroxyl group attached to a propanol side chain.
Aplicaciones Científicas De Investigación
2,5-Dimethylpyrrolidine-1-propanol has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organocatalysis. This compound has been used as a chiral catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. This compound has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylpyrrolidine-1-propanol as a catalyst involves the formation of a complex between the this compound molecule and the substrate. The chiral nature of this compound allows it to interact selectively with one enantiomer of the substrate, leading to the formation of the desired product with high enantioselectivity. The hydroxyl group of this compound also plays a crucial role in the catalytic reaction by stabilizing the intermediate formed during the reaction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter. This property of this compound has potential applications in the treatment of diseases like Alzheimer's and Parkinson's. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and its chiral nature makes it an ideal candidate for use as a catalyst in asymmetric reactions. This compound also has excellent solubility in various solvents, making it easy to handle in the laboratory. However, this compound has some limitations, including its high cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research. One of the most significant areas of research is the development of new synthetic methods for this compound and its derivatives. The development of new synthetic methods can increase the availability of this compound and reduce its cost. Another area of research is the use of this compound in the synthesis of complex natural products. This compound has been used in the synthesis of various natural products, including alkaloids and terpenes. Finally, the use of this compound in the development of new drugs and pharmaceuticals is another potential area of research.
Conclusion:
This compound is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been used as a catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. This compound has also been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. This compound has several advantages for use in laboratory experiments, including its chiral nature and solubility in various solvents. However, this compound has some limitations, including its high cost and limited availability. This compound has several potential future directions for research, including the development of new synthetic methods, the use in the synthesis of complex natural products, and the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
1904-16-1 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
NAXTXBAUPVGPMV-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1CCCO)C |
SMILES canónico |
CC1CCC(N1CCCO)C |
Otros números CAS |
1904-16-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


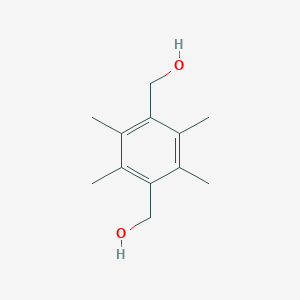
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
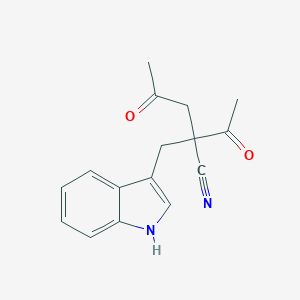

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
